molecular formula C8H5N3O B1423421 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1167056-59-8

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B1423421
CAS No.: 1167056-59-8
M. Wt: 159.14 g/mol
InChI Key: JRUDEYDNMPKRTB-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound with a fused pyridine and pyrrole ring system. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within the ring system imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Biochemical Analysis

Biochemical Properties

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors, modulating their activity and leading to downstream effects on cellular functions .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . By modulating this pathway, this compound can impact various cellular processes, including cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with kinases can lead to enzyme inhibition, affecting phosphorylation events within the cell . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, leading to changes in their bioavailability and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the nucleus can enable it to interact with transcription factors and other nuclear proteins, influencing gene expression and cellular responses.

Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route may involve the reaction of a pyridine derivative with a nitrile-containing reagent, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow synthesis or batch processing, depending on the specific requirements of the production facility.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens, acids, or bases under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity or receptor binding.

    Medicine: Due to its potential biological activity, this compound is explored for its therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities, such as catalysts or sensors.

Comparison with Similar Compounds

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

    2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar structure but differs in the position of the nitrogen atom within the ring system.

    2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid methyl ester:

    Pyrrolo[3,2-d]pyrimidine derivatives: These compounds have a similar fused ring system but include a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(10-5)3-8(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUDEYDNMPKRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694635
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-59-8
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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